Sodium pyruvate-13C3

Mass Spectrometry Metabolic Flux Analysis Isotopologue Analysis

Uniform (U-13C3) labeling is essential for 13C-MFA and SIRM workflows. Unlike unlabeled pyruvate or position-specific 13C-analogs that lose the label during decarboxylation, the 13C3 backbone produces a stable +3 Da mass shift in all downstream metabolites. This enables complete mass isotopomer distribution analysis (MIDA) and accurate flux ratio calculations (PC vs. PDH, hepatic pyruvate cycling). High isotopic purity (99 atom % 13C) ensures low spectral background for LC-MS/MS and NMR. Confirm uniform labeling before purchase.

Molecular Formula C3H3NaO3
Molecular Weight 113.022 g/mol
CAS No. 142014-11-7
Cat. No. B104476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium pyruvate-13C3
CAS142014-11-7
Synonyms2-Oxopropanoic Acid13C3 Sodium Salt;  Sodium Pyruvate13C3;  Sodium α-Ketopropionate13C3
Molecular FormulaC3H3NaO3
Molecular Weight113.022 g/mol
Structural Identifiers
SMILESCC(=O)C(=O)[O-].[Na+]
InChIInChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1+1,2+1,3+1;
InChIKeyDAEPDZWVDSPTHF-HCULJTSZSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Pyruvate-13C3 (CAS 142014-11-7): A Uniformly 13C-Labeled Metabolic Tracer for Central Carbon Metabolism Research


Sodium pyruvate-13C3 (CAS 142014-11-7) is a stable isotope-labeled analog of sodium pyruvate in which all three carbon atoms of the pyruvate backbone are uniformly replaced with the non-radioactive carbon-13 isotope (U-13C3) [1]. With a molecular formula of 13C3H3NaO3 and a molecular weight of 113.02 g/mol, this compound serves as a specialized research tool rather than a metabolic supplement . Unlike unlabeled sodium pyruvate, which is commonly employed as a cell culture media additive to provide an exogenous energy source, the 13C3-labeled variant is designed explicitly for tracking carbon flux through glycolysis, the tricarboxylic acid (TCA) cycle, gluconeogenesis, and related anabolic and catabolic pathways . The uniform labeling ensures that every downstream metabolite derived from the administered tracer carries a detectable mass shift of +3 Da per intact pyruvate skeleton, enabling precise quantification of metabolic pathway activity using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy [2].

Why Unlabeled Pyruvate or Alternative 13C-Positional Analogs Cannot Substitute for Sodium Pyruvate-13C3 in Metabolic Flux Analysis


Generic substitution fails for Sodium pyruvate-13C3 because its uniform (U-13C3) labeling pattern is a prerequisite for resolving complex metabolic fluxes, distinguishing it from both unlabeled pyruvate and position-specific 13C-analogs (e.g., [1-13C]- or [3-13C]-pyruvate). While unlabeled pyruvate provides no tracking capability, positionally-labeled analogs offer only partial information, as their labels can be scrambled or lost in specific enzymatic reactions [1]. For instance, [1-13C]-pyruvate loses its label upon decarboxylation to acetyl-CoA, rendering it invisible to subsequent TCA cycle analysis [2]. In contrast, the uniform 13C3-label produces a distinct +3 Da mass shift that is retained in all carbon backbones derived from the intact pyruvate molecule, enabling mass isotopomer distribution analysis (MIDA) and the calculation of relative flux through branching metabolic nodes [3]. Furthermore, studies have shown that hepatic pyruvate cycling fluxes are incongruent between different 13C tracers, underscoring the critical importance of tracer selection for accurate in vivo flux modeling [4].

Sodium Pyruvate-13C3 Comparative Evidence for Scientific Selection


Complete Mass Shift Enables Unambiguous Tracking of Intact Pyruvate Carbon Skeleton

Sodium pyruvate-13C3 provides a +3 Da mass shift for the intact pyruvate molecule, enabling definitive differentiation from natural abundance (M0) and partially labeled isotopologues in mass spectrometry workflows . This is a critical advantage over unlabeled pyruvate, which provides no tracer information and cannot be used to measure flux. The +3 Da shift is essential for accurate mass isotopomer distribution analysis (MIDA), where the relative abundance of M0, M1, M2, and M3 mass isotopomers of downstream metabolites is used to calculate metabolic flux rates [1].

Mass Spectrometry Metabolic Flux Analysis Isotopologue Analysis

Uniform 13C3 Labeling Supports Complete TCA Cycle and Gluconeogenesis Flux Modeling

The uniform 13C3 label allows for tracking of the entire pyruvate carbon skeleton through multiple turns of the TCA cycle and into gluconeogenic products, providing information on flux ratios that cannot be obtained with single-position labels [1]. For example, using [U-13C]pyruvate, the ratio of pyruvate carboxylase (PC) to pyruvate dehydrogenase (PDH) flux can be estimated from the 13C-enrichment patterns in citrate, malate, and aspartate [2]. A study in human fibroblasts incubated with 1 mM [U-13C]pyruvate demonstrated that PC/PDC flux ratios ranged from 0.01 to 0.3, revealing that exogenous pyruvate is predominantly decarboxylated, and the analysis was able to differentiate between PC-deficient and PDH-deficient cell lines based on these ratios [3].

TCA Cycle Gluconeogenesis Anaplerosis GC-MS

Enhanced Sensitivity in GC-MS via Prevention of Label Dilution from Natural Abundance

In GC-MS analysis, the use of Sodium pyruvate-13C3 simplifies the deconvolution of mass isotopomer distributions by minimizing spectral overlap with naturally occurring 13C isotopes (approx. 1.1% per carbon position) [1]. For an unlabeled M0 metabolite, a fraction of the population will appear as M+1, M+2, and M+3 due to natural abundance, requiring mathematical correction [2]. By starting with a +3 Da shift, the M+3 isotopologue from the tracer is far removed from the M0 and M+1 peaks of unlabeled metabolites, reducing the need for complex correction algorithms and improving the signal-to-noise ratio for detecting true tracer incorporation [3]. In a protocol using 1 mM [13C3]pyruvate for GC-MS analysis of liver mitochondrial metabolism, the isotopomer distribution of TCA cycle intermediates was determined after just 5 minutes of incubation, highlighting the method's efficiency [4].

GC-MS Mass Isotopomer Distribution Metabolomics Tracer Analysis

Endotoxin Testing Qualifies Product for Sensitive In Vivo and Ex Vivo Applications

Specific formulations of Sodium pyruvate-13C3, such as Sigma-Aldrich product number 490717, are offered as 'endotoxin tested' . This quality control metric is crucial for experiments involving live animals or sensitive primary cell cultures, where the presence of bacterial endotoxins (lipopolysaccharides) can trigger potent immune responses, alter cellular metabolism, and confound experimental results [1]. While many generic, unlabeled sodium pyruvate products may lack this testing, the availability of an endotoxin-tested 13C3-labeled version ensures that the tracer itself does not introduce a significant, uncontrolled variable into the experimental system. The manufacturer states that this testing is performed on the bulk material prior to packaging [2].

Endotoxin Testing In Vivo Studies Cell Culture Quality Control

Optimal Research and Industrial Applications for Sodium Pyruvate-13C3


In Vitro and Ex Vivo Metabolic Flux Analysis (MFA) in Mammalian Cells and Tissues

Sodium pyruvate-13C3 is the gold-standard tracer for quantitative 13C-MFA studies designed to map central carbon metabolism. As demonstrated by Riazi et al. (2009), incubation of cultured cells with 1 mM [U-13C]pyruvate, followed by GC-MS or LC-MS analysis of key metabolites, allows researchers to calculate critical flux ratios such as pyruvate carboxylase (PC) vs. pyruvate dehydrogenase (PDH) activity [1]. This application extends to ex vivo organ or tissue incubations, as shown in studies of liver mitochondrial metabolism where 1 mM [13C3]pyruvate was used for a 5-minute incubation to trace TCA cycle activity via GC-MS [2]. This is the primary and most validated use case for this compound.

In Vivo Tracer Studies for Hepatic and Systemic Metabolism

The compound is a critical component for in vivo studies of liver metabolism, including gluconeogenesis and pyruvate cycling. [U-13C3]pyruvate or its metabolic equivalent, [U-13C3]lactate, is infused into animal models to quantify whole-body metabolic fluxes. The uniform label is essential for developing and validating computational models of hepatic metabolism based on 13C mass isotopomer distribution analysis of plasma or tissue metabolites [3]. Studies have confirmed that the choice of 13C-tracer (e.g., 13C3-lactate vs. 13C-propionate) significantly impacts estimated liver pyruvate cycling fluxes, emphasizing the need for a tracer like 13C3-pyruvate that provides a complete carbon skeleton for accurate modeling [4].

Stable Isotope-Resolved Metabolomics (SIRM) for Disease Mechanism Elucidation

Sodium pyruvate-13C3 serves as a key substrate in SIRM workflows aimed at understanding how disease states, such as cancer or metabolic disorders, rewire cellular metabolism. By replacing unlabeled media pyruvate with its 13C3-labeled counterpart, researchers can use high-resolution MS to track the fate of the labeled carbons into a wide array of downstream metabolites (e.g., amino acids, lipids, nucleotides) [5]. This provides a systems-level view of metabolic pathway utilization that cannot be achieved with unlabeled compounds or single-position 13C-analogs. The high isotopic purity (≥99 atom % 13C) is essential to minimize spectral complexity and ensure accurate assignment of labeled isotopologues [6].

Quality Control and Internal Standards in Targeted Metabolomics Assays

In industrial and clinical metabolomics settings, Sodium pyruvate-13C3 is used as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of pyruvate in biological matrices (e.g., plasma, urine, cell extracts) via LC-MS/MS [7]. Its +3 Da mass difference from the endogenous analyte allows for precise chromatographic co-elution and MS distinction, thereby correcting for matrix effects and ionization variability. This ensures robust, reproducible, and accurate quantitative data, which is a regulatory requirement for biomarker validation and clinical assay development.

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